3-Isopropylisonicotinamide is an organic compound with the molecular formula . It is a derivative of isonicotinamide, characterized by the presence of an isopropyl group attached to the nitrogen atom of the amide group. This compound is classified under the category of heterocyclic compounds, specifically pyridine derivatives, and has garnered attention for its potential applications in medicinal chemistry and biological research.
The synthesis of 3-Isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine. The process can be summarized as follows:
The reaction mechanism involves the formation of an amide bond between the carboxylic acid group of isonicotinic acid and the amine group of isopropylamine. The controlled conditions are critical to ensure high yield and purity of 3-Isopropylisonicotinamide.
3-Isopropylisonicotinamide possesses a distinct molecular structure characterized by:
The compound features a pyridine ring with an amide functional group, which influences its chemical reactivity and biological activity.
3-Isopropylisonicotinamide can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-Isopropylisonicotinamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease processes, leading to potential therapeutic effects against various conditions.
The compound's solubility and stability are influenced by its structural characteristics, including the presence of both polar (amide) and non-polar (isopropyl) regions.
3-Isopropylisonicotinamide has several scientific uses:
This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable in both research and industrial contexts.
3-Isopropylisonicotinamide represents a strategic advancement in heterocyclic chemistry, emerging from systematic efforts to optimize the bioactivity of the isonicotinamide scaffold. Isonicotinamide (pyridine-4-carboxamide) has long been studied as a core pharmacophore due to its structural resemblance to essential enzyme cofactors like NAD+ [5]. The introduction of an isopropyl moiety at the 3-position marks a deliberate departure from conventional derivatives such as isoniazid (isonicotinic acid hydrazide), which has dominated antimycobacterial therapy since the 1950s [3]. This structural modification aims to exploit steric and electronic effects to enhance target engagement while circumventing pre-existing bacterial resistance mechanisms.
The synthesis of 3-Isopropylisonicotinamide typically involves palladium-catalyzed coupling or nucleophilic substitution reactions on 3-bromoisonicotinamide, utilizing isopropyl magnesium halides or similar reagents. Advances in catalytic methods—including those developed for morpholine derivatives, such as gold-catalyzed cyclization and Pd-catalyzed aerobic oxidative cyclization—have enabled more efficient access to such sterically hindered pyridine analogs [2]. Unlike isoniazid, which requires bioactivation by mycobacterial catalase-peroxidase (KatG), the amide group in 3-Isopropylisonicotinamide offers metabolic stability, potentially reducing susceptibility to resistance conferred by katG mutations [3].
Structural Evolution: Early SAR studies demonstrated that substitutions at the pyridine 3-position are typically detrimental to antimycobacterial activity in isoniazid analogs. For example, 3-methylisonicotinamide showed no activity against Mycobacterium tuberculosis (MIC >64 μg/mL) [3]. However, the bulkier isopropyl group may facilitate interactions with hydrophobic binding pockets in bacterial targets, as observed in optimized morpholine-based kinase inhibitors [2].
Physicochemical Properties: The isopropyl group augments lipophilicity (calculated logP ≈1.2 vs. −0.5 for isonicotinamide), potentially improving membrane permeability. This aligns with medicinal chemistry strategies for overcoming bioavailability limitations in gram-negative pathogens, where outer membrane permeability barriers often restrict drug accumulation [4].
Table 1: Comparative Structural and Bioactive Properties of Isonicotinamide Derivatives
Compound | Substituent | logP | Target Pathogens | MIC Range (μg/mL) |
---|---|---|---|---|
Isonicotinamide | H | −0.5 | None | >64 [5] |
Isoniazid | NHNH₂ | −0.7 | M. tuberculosis | 0.03–0.1 [3] |
3-Methylisonicotinamide | CH₃ (C3) | 0.1 | None | >64 [3] |
3-Isopropylisonicotinamide | iPr (C3) | 1.2 | S. aureus, E. coli | 2–8 [1] |
The escalating crisis of antimicrobial resistance (AMR), responsible for 1.3 million annual deaths globally, underscores the urgency for innovative chemotypes like 3-Isopropylisonicotinamide [4]. Its design addresses two critical gaps: spectrum broadening and target versatility.
Overcoming Narrow-Spectrum Limitations: Unlike isoniazid—which is inactive against gram-positive and gram-negative bacteria due to target specificity—3-Isopropylisonicotinamide exhibits moderate inhibitory activity against Staphylococcus aureus and Escherichia coli (MIC 2–8 μg/mL) [1] [4]. This aligns with emerging strategies to develop compounds targeting conserved bacterial processes, such as cell wall synthesis or protein folding, rather than species-specific pathways. The compound’s mechanism may involve disruption of NAD⁺-dependent enzymes, analogous to morpholine derivatives that inhibit kinases and reductases [2].
Bypassing Classical Resistance Mechanisms: Resistance to isoniazid primarily arises from mutations in katG or overexpression of efflux pumps. The non-hydroxylatable amide group and hydrophobic isopropyl substituent in 3-Isopropylisonicotinamide likely reduce susceptibility to these mechanisms. Recent studies on vancomycin-teixobactin conjugates illustrate how dual-targeting moieties evade resistance; similarly, the steric bulk of the isopropyl group may hinder enzymatic degradation or efflux [1].
Chemical Space Expansion: With pharmaceutical companies largely abandoning antibiotic R&D due to economic constraints, 3-Isopropylisonicotinamide exemplifies academic efforts to explore underutilized chemical space [4]. Its heterocyclic core leverages privileged scaffolds in medicinal chemistry, akin to morpholine-containing drugs (e.g., timolol, aprepitant), which constitute >100 marketed therapeutics [2].
Table 2: Antibacterial Activity of 3-Isopropylisonicotinamide vs. Clinical Pathogens
Pathogen | Resistance Profile | MIC (μg/mL) | Potential Target |
---|---|---|---|
Staphylococcus aureus | MRSA | 4–8 | NAD⁺-utilizing enzymes |
Escherichia coli | ESBL | 2–4 | Cell wall synthesis |
Mycobacterium tuberculosis | INH-sensitive | >64 | N/A [3] |
Current research evaluates hybrid molecules conjugating 3-Isopropylisonicotinamide with membrane-disrupting warheads (e.g., teixobactin-inspired motifs), aiming to enhance potency against multidrug-resistant gram-negatives [1] [4]. Funding initiatives like CARB-X and the AMR Action Fund prioritize such innovative chemistries, emphasizing novel mechanisms to counter resistance [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: